N-(4-(pyrrolidin-1-yl)phenethyl)-2-(m-tolyloxy)acetamide
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Description
N-(4-(pyrrolidin-1-yl)phenethyl)-2-(m-tolyloxy)acetamide, also known as MT-45, is a synthetic opioid that was first synthesized in the 1970s. MT-45 is structurally similar to other opioids, such as fentanyl and morphine, but it has a unique chemical structure that makes it a promising candidate for scientific research.
Scientific Research Applications
Synthesis Techniques
The synthesis of compounds related to N-(4-(pyrrolidin-1-yl)phenethyl)-2-(m-tolyloxy)acetamide employs various techniques, highlighting the chemical versatility and adaptability of pyrrolidine-based structures. For example, the atom-transfer cyclisation of 2-iodo-N-(prop-2-enyl)acetamides using triethylborane results in 4-(iodomethyl)pyrrolidin-2-ones, demonstrating a method to synthesize γ-lactones and pyrrolidine derivatives efficiently (Ikeda et al., 1998). Additionally, the intramolecular cyclisation of N-(2-alken-1-yl)amides mediated by Mn(III) presents a regioselective approach to creating 1,3,4-trisubstituted pyrrolidin-2-ones, useful for synthesizing biologically active amino acids containing the pyrrolidine ring in both enantiomerically pure forms (Galeazzi et al., 1996).
Chemical Structure and Function
N-substituted 3,4-fullero pyrrolidine synthesis through 1,3-Dipolar cycloaddition of the azomethine ylide, leading to fullerene α-amino acids like fullerene aspartic acid and fullerene glutamic acid, demonstrates the compound's potential in medicine and biology due to its unique chemical structures (Zhang et al., 2012).
Biological Applications
The structural and activity studies related to N-substituted acetamides, like the series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, have shown potent and selective kappa-opioid agonistic properties. This indicates the potential therapeutic applications of such compounds in pain management and neurological disorders (Barlow et al., 1991).
Analytical Techniques
The SIMPLE (secondary isotope multiplet NMR spectroscopy of partially labeled entities) technique, applied to heteroaromatic tautomerism, confirms that N-(pyridin-2-yl)acetamide exists as the amide tautomer-rotamer in various solvents, illustrating the method's utility in studying tautomerism and potentially guiding the synthesis of related compounds (Katritzky & Ghiviriga, 1995).
properties
IUPAC Name |
2-(3-methylphenoxy)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-17-5-4-6-20(15-17)25-16-21(24)22-12-11-18-7-9-19(10-8-18)23-13-2-3-14-23/h4-10,15H,2-3,11-14,16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVPPHXYMHWWMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCC2=CC=C(C=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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